molecular formula C8H11ClN2O2 B2448801 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride CAS No. 180718-21-2

5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride

Cat. No. B2448801
Key on ui cas rn: 180718-21-2
M. Wt: 202.64
InChI Key: WNYJPYVGUBXJLU-UHFFFAOYSA-N
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Patent
US05336679

Procedure details

A solution of 0.18 g ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate in 10 ml of 3N-HCl was heated overnight under reflux, the reaction mixture was concentrated to dryness under reduced pressure, and the residue was dried, thus giving 0.18 g of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid·hydrochloride.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][CH:7]([C:10]([O:12]CC)=[O:11])[CH2:6][C:5]=12.[ClH:15]>>[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=[O:11])[CH2:6][C:5]=12.[ClH:15] |f:2.3|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
N=1C=CN2C1CC(CC2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1CC(CC2)C(=O)O.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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